molecular formula C24H23N3O5 B13847483 Hydroxypropyl Nortadalafil

Hydroxypropyl Nortadalafil

Cat. No.: B13847483
M. Wt: 433.5 g/mol
InChI Key: OVSLKAWKJHMDLU-WZONZLPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Hydroxypropyl Nortadalafil involves several steps, starting from the parent compound, Tadalafil. The key synthetic route includes the introduction of a hydroxypropyl group to the Nortadalafil structure. This can be achieved through various chemical reactions, such as nucleophilic substitution or addition reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydroxypropyl Nortadalafil undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hydroxypropyl Nortadalafil has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydroxypropyl Nortadalafil is similar to that of Tadalafil. It acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation . This mechanism is particularly relevant in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Comparison with Similar Compounds

Hydroxypropyl Nortadalafil is structurally similar to other PDE5 inhibitors, such as:

    Tadalafil: The parent compound, known for its long duration of action and selectivity for PDE5.

    Sildenafil: Another PDE5 inhibitor with a shorter duration of action compared to Tadalafil.

    Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

The uniqueness of this compound lies in the presence of the hydroxypropyl group, which may impart distinct pharmacological properties and potential therapeutic advantages .

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(3-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C24H23N3O5/c28-9-3-8-26-12-21(29)27-18(24(26)30)11-16-15-4-1-2-5-17(15)25-22(16)23(27)14-6-7-19-20(10-14)32-13-31-19/h1-2,4-7,10,18,23,25,28H,3,8-9,11-13H2/t18-,23-/m1/s1

InChI Key

OVSLKAWKJHMDLU-WZONZLPQSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCCO

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCCO

Origin of Product

United States

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